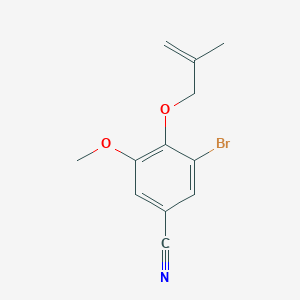
3-Bromo-5-methoxy-4-(2-methylprop-2-enoxy)benzonitrile
Overview
Description
3-Bromo-5-methoxy-4-(2-methylprop-2-enoxy)benzonitrile is an organic compound with the molecular formula C12H12BrNO2. It is a derivative of benzonitrile, featuring a bromine atom, a methoxy group, and a 2-methylprop-2-enoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-(2-methylprop-2-enoxy)benzonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with 3-bromo-5-methoxybenzonitrile.
Alkylation: The 2-methylprop-2-enoxy group is introduced via an alkylation reaction using 2-methylprop-2-enol and a suitable base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-(2-methylprop-2-enoxy)benzonitrile undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 3-amino-5-methoxy-4-(2-methylprop-2-enoxy)benzonitrile.
Oxidation: Formation of 3-bromo-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde.
Reduction: Formation of 3-bromo-5-methoxy-4-(2-methylprop-2-enoxy)benzylamine.
Scientific Research Applications
3-Bromo-5-methoxy-4-(2-methylprop-2-enoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-(2-methylprop-2-enoxy)benzonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methoxy and 2-methylprop-2-enoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methoxy-4-propoxybenzonitrile
- 3-Bromo-5-methoxy-4-(pentyloxy)benzonitrile
- 3-Bromo-5-methoxy-4-(isopropoxy)benzonitrile
Uniqueness
3-Bromo-5-methoxy-4-(2-methylprop-2-enoxy)benzonitrile is unique due to the presence of the 2-methylprop-2-enoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
IUPAC Name |
3-bromo-5-methoxy-4-(2-methylprop-2-enoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3/h4-5H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAFTKOMUIKNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=C(C=C1Br)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]benzamide;hydrochloride](/img/structure/B4197836.png)
![methyl 2-[4-(benzylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4197844.png)
![3-[[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4197850.png)
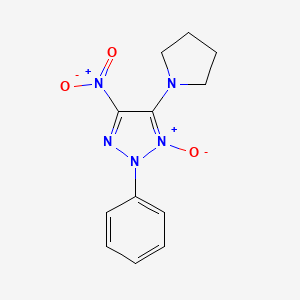
![6-methyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4197852.png)
![N-allyl-5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4197856.png)
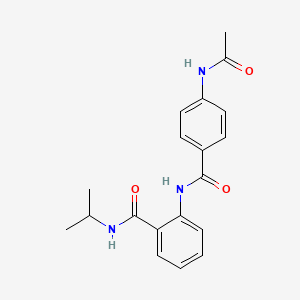
![N-(5-chloro-2-methylphenyl)-4-[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)ethylamino]-3-nitrobenzamide](/img/structure/B4197891.png)
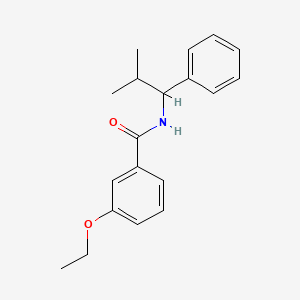

![2-[4-[(3-Fluorophenyl)methoxy]-3-methoxyphenyl]-1,3-benzothiazole](/img/structure/B4197917.png)
![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4197930.png)
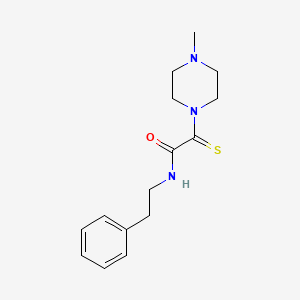
![N-{[(4-chlorophenyl)amino]carbonyl}phenylalanine](/img/structure/B4197939.png)
